5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemical entities known for their diverse biological activities and chemical properties. The synthesis, molecular structure, and reactivity of such compounds are critical areas of research in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related triazolone derivatives involves multistep chemical reactions, starting from basic heterocyclic scaffolds. These processes may include the reaction of oxazolone compounds with various reagents to introduce different substituents, facilitating the creation of compounds with desired biological or chemical properties (Gelmi & Pocar, 1992).
Molecular Structure Analysis
Characterization of similar triazolone compounds through quantum chemical calculations and spectral techniques, such as NMR and IR spectroscopy, helps in understanding their molecular geometry, vibrational frequencies, and chemical shifts. This analysis is crucial for confirming the structure of synthesized compounds and for studying their conformational flexibility (Koparır et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of triazolone derivatives can involve various modifications, such as methylation, which affects their molecular structure and potentially their biological activity. Understanding the chemical reactions these compounds undergo is essential for their application in developing new therapeutic agents or materials (Huber & Kane, 1990).
Applications De Recherche Scientifique
Antimitotic Agents and Biological Activity
Triazole derivatives, similar in functionality to the compound , have been studied for their antimitotic activities. For example, chiral isomers of certain triazole compounds have shown differential biological activities in various systems. The S-isomer of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate demonstrated higher potency in biological systems compared to its R-isomer, suggesting the significance of stereochemistry in biological activity (Temple & Rener, 1992).
Molecular Docking and Anticancer Properties
Molecular docking studies of benzimidazole derivatives bearing a 1,2,4-triazole moiety as epidermal growth factor receptor (EGFR) inhibitors have elucidated the mechanism behind their anticancer properties. These studies highlight the stability and conformational preferences contributing to potential anticancer activity, showcasing the role of triazole derivatives in drug design for cancer therapy (Karayel, 2021).
Propriétés
IUPAC Name |
5-butyl-4-ethyl-2-[2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-4-6-11-18-22-25(20(27)24(18)5-2)14-19(26)23-13-12-21(28,15-23)17-10-8-7-9-16(17)3/h7-10,28H,4-6,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPBNOJTZMWZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCC(C2)(C3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.